molecular formula C11H11N3O B14502665 5-Ethyl-3-phenyl-1,2,4-triazin-6(1H)-one CAS No. 64241-44-7

5-Ethyl-3-phenyl-1,2,4-triazin-6(1H)-one

Cat. No.: B14502665
CAS No.: 64241-44-7
M. Wt: 201.22 g/mol
InChI Key: JDDUORZLIWSVRG-UHFFFAOYSA-N
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Description

5-Ethyl-3-phenyl-1,2,4-triazin-6(1H)-one: is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-phenyl-1,2,4-triazin-6(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between ethyl hydrazinecarboxylate and phenyl isocyanate can lead to the formation of the desired triazine compound. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium ethoxide. The reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-phenyl-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles. Conditions vary depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazines with different functional groups.

Scientific Research Applications

5-Ethyl-3-phenyl-1,2,4-triazin-6(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-phenyl-1,2,4-triazin-6(1H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and lead to various physiological effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,2,4-triazine: Lacks the ethyl group at the 5-position, resulting in different chemical properties and reactivity.

    5-Methyl-3-phenyl-1,2,4-triazin-6(1H)-one: Contains a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.

    5-Ethyl-3-(4-methylphenyl)-1,2,4-triazin-6(1H)-one: Features a methyl-substituted phenyl group, which can influence its chemical behavior and applications.

Uniqueness

The presence of both an ethyl group at the 5-position and a phenyl group at the 3-position makes 5-Ethyl-3-phenyl-1,2,4-triazin-6(1H)-one unique among triazine derivatives. These substituents contribute to its distinct chemical properties, such as reactivity, solubility, and potential biological activity. The compound’s unique structure also makes it a valuable tool for studying structure-activity relationships and developing new compounds with tailored properties.

Properties

CAS No.

64241-44-7

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-ethyl-3-phenyl-1H-1,2,4-triazin-6-one

InChI

InChI=1S/C11H11N3O/c1-2-9-11(15)14-13-10(12-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15)

InChI Key

JDDUORZLIWSVRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NNC1=O)C2=CC=CC=C2

Origin of Product

United States

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